
8-tert-butyl-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
8-tert-butyl-1H-quinazolin-4-one: is a quinazolinone derivative characterized by the presence of a tert-butyl group at the 8th position. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The tert-butyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-tert-butyl-1H-quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid and tert-butylamine.
Cyclization: The reaction proceeds through cyclization, where anthranilic acid reacts with tert-butylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the quinazolinone ring.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
8-tert-butyl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the quinazolinone to its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted quinazolinones, amines, and other derivatives with potential biological activities.
科学的研究の応用
8-tert-butyl-1H-quinazolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, agrochemicals, and as a precursor for various chemical processes.
作用機序
The mechanism of action of 8-tert-butyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
4(3H)-Quinazolinone: Lacks the tert-butyl group, resulting in different physicochemical properties and biological activities.
6,7-Dimethoxy-4(3H)-quinazolinone:
2-Methyl-4(3H)-quinazolinone: The presence of a methyl group at the 2nd position affects its stability and interactions with biological targets.
Uniqueness
8-tert-butyl-1H-quinazolin-4-one is unique due to the presence of the tert-butyl group, which enhances its lipophilicity, stability, and potential for diverse applications in medicinal chemistry and industrial processes.
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
8-tert-butyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)9-6-4-5-8-10(9)13-7-14-11(8)15/h4-7H,1-3H3,(H,13,14,15) |
InChIキー |
RPUUJULTWKYPAF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC2=C1N=CNC2=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
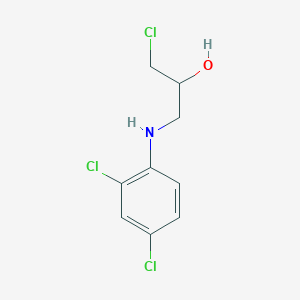

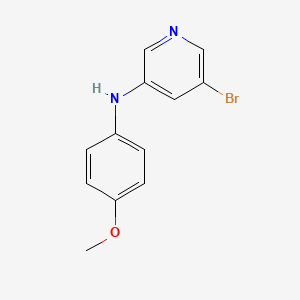
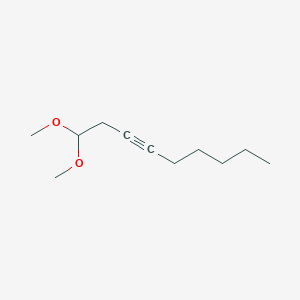


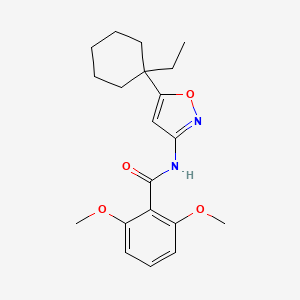
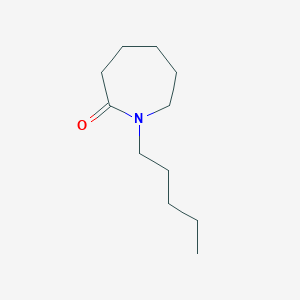
![4-Methoxy-3-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B8667154.png)
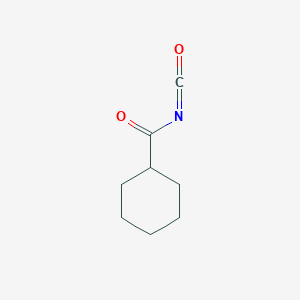
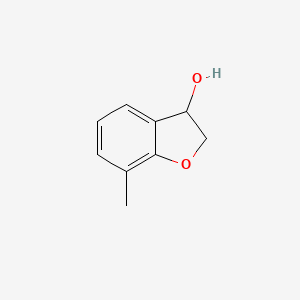


![Ethyl 2-[(4,5-dichloro-2-nitrophenyl)oxy]acetate](/img/structure/B8667207.png)
